molecular formula C17H34O4 B1141632 Monomyristin CAS No. 27214-38-6

Monomyristin

カタログ番号 B1141632
CAS番号: 27214-38-6
分子量: 302.45
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

Monomyristin, also known as Glyceryl myristate or 2,3-Dihydroxypropyl tetradecanoate, is a monoacylglyceride . It shows high antibacterial and antifungal activities .


Synthesis Analysis

Monomyristin can be synthesized from commercially available myristic acid. The 1-monomyristin compound is prepared through a transesterification reaction between ethyl myristate and 1,2-O-isopropylidene glycerol, which is obtained from the protection of glycerol with acetone, then followed by deprotection using Amberlyst-15 .


Molecular Structure Analysis

The molecular formula of Monomyristin is C17H34O4 . It has a molecular weight of 302.45 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Monomyristin include a transesterification reaction and enzymatic hydrolysis of triglycerides .


Physical And Chemical Properties Analysis

Monomyristin has a melting point of 68-70 °C . It is insoluble in water but soluble in DMSO and Ethanol .

科学的研究の応用

Antibacterial Agent

Monomyristin has been found to exhibit significant antibacterial activity. It has been particularly effective against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans . It’s also been shown to have high antibacterial activity against Escherichia coli .

Antifungal Agent

In addition to its antibacterial properties, Monomyristin also exhibits antifungal activity. It has been found to be particularly effective against Candida albicans .

Synthesis of Derivatives

Monomyristin can be used in the synthesis of various derivatives. For instance, it has been used in the preparation of monoacylglycerol derivatives, such as 2-monomyristin and 2-monopalmitin .

Food Industry Applications

Due to its antimicrobial properties, Monomyristin has potential applications in the food industry. It could be used as a natural preservative to prevent the growth of harmful microorganisms in food products .

Pharmaceutical Applications

Given its antibacterial and antifungal properties, Monomyristin could be used in the development of new drugs or treatments for bacterial and fungal infections .

Cosmetic Industry Applications

Monomyristin could also find applications in the cosmetic industry, given its potential as an antimicrobial agent. It could be used in products such as creams, lotions, and soaps to prevent microbial growth and prolong shelf life .

作用機序

特性

IUPAC Name

2,3-dihydroxypropyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBSHORRWZKAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042454
Record name (+/-)-2,3-Dihydroxypropyl tetradecanoate
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxypropyl tetradecanoate

CAS RN

589-68-4, 27214-38-6, 75685-84-6
Record name 1-Monomyristin
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Record name Glyceryl monomyristate
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Record name Glycerol monomyristate
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Record name Tetradecanoic acid, 2,3-dihydroxypropyl ester
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Record name Tetradecanoic acid, monoester with 1,2,3-propanetriol
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Record name Glycerol monomyristate
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Record name GLYCERYL 1-MYRISTATE
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Q & A

Q1: Does monomyristin exhibit antibacterial and antifungal properties?

A1: Yes, research suggests that monomyristin demonstrates antibacterial and antifungal activity. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli []. Monomyristin's antifungal activity has been observed against Candida albicans [].

Q2: How does monomyristin exert its antibacterial effect?

A2: Monomyristin's antibacterial mechanism appears to be related to its interaction with cell membranes. Against Gram-positive bacteria (e.g., S. aureus, B. subtilis), monomyristin causes cell membrane destruction []. In contrast, against Gram-negative bacteria (e.g., P. aeruginosa, E. coli), it primarily damages the lipopolysaccharides within the cell walls [].

Q3: Does the position of the acyl group on the glycerol backbone influence monomyristin's antibacterial activity?

A3: Yes, studies have shown that the position of the acyl group significantly influences the antibacterial activity of monomyristin. 1-Monomyristin exhibited higher activity against S. aureus, Aggregatibacter actinomycetemcomitans, and C. albicans compared to 2-monomyristin [].

Q4: Are there synergistic effects with other compounds?

A4: Interestingly, synergistic relationships have been observed between monomyristin and other monoglycerides, such as monolaurin, in inhibiting the growth of Staphylococcus aureus [].

Q5: Does monomyristin affect bacterial spores?

A5: Monomyristin has been shown to impact the heat resistance of Bacillus cereus spores. Interestingly, its presence at certain concentrations increased the spores’ heat resistance, potentially by interacting with spore membranes [].

Q6: How does monomyristin impact spore germination?

A6: Research suggests that monomyristin can inhibit the germination of Bacillus cereus and Clostridium botulinum spores, possibly by interfering with the germinant's access to its binding site(s) and disrupting processes leading to heat resistance loss [].

Q7: What is the molecular formula and weight of monomyristin?

A7: The molecular formula of monomyristin is C17H34O4, and its molecular weight is 302.46 g/mol.

Q8: How is monomyristin typically characterized?

A8: Common characterization techniques for monomyristin include Fourier transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) []. These techniques help confirm its structure and purity.

Q9: What are some applications of monomyristin?

A9: Monomyristin finds applications in various fields:

  • Food Industry: As an emulsifier in food products like bread and ice cream to improve texture, stability, and delay staling [, ].
  • Pharmaceuticals: As a potential carrier for drug delivery systems like cubosomes and nanoparticles [, ].
  • Antimicrobial agent: Its antibacterial and antifungal properties make it a potential candidate for developing antimicrobial agents for food preservation or medical applications [, ].

Q10: How does the chain length of monoglycerides affect their functionality in food applications?

A10: The chain length of monoglycerides significantly influences their functionality in food applications:

  • Texture and Staling: In bread made with waxy cornstarch, monomyristin, alongside monopalmitin, was more effective at decreasing firmness and stale flavor compared to monostearin [].

Q11: How does monomyristin behave at the hexane/water interface?

A11: Monomyristin acts as a surfactant, decreasing the interfacial tension between hexane and water []. Its adsorbed film at this interface exhibits an expanded state, suggesting a less ordered arrangement compared to closely packed molecules [].

Q12: How does monomyristin interact with amylose?

A12: Monomyristin can form complexes with amylose, a linear component of starch. Depending on the temperature and duration of heat treatment, these complexes can adopt either an amorphous structure (form I) or a crystalline structure (form II) []. The formation of these complexes can influence the texture and properties of starch-containing food products.

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